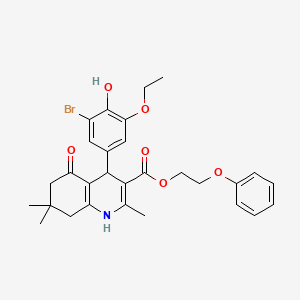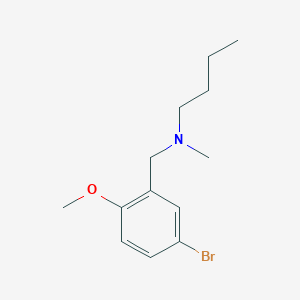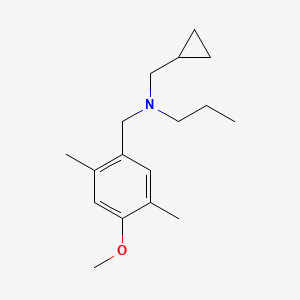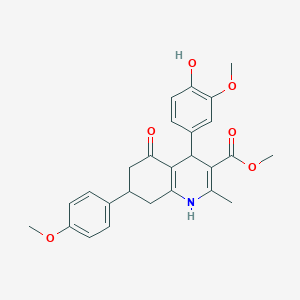![molecular formula C21H18N2O2S B5184069 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” belongs to a class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered aromatic ring with four carbon atoms and a sulfur atom. Pyridine is a 6-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thienopyridine core followed by the construction of the dihydrocyclopenta[g]chromen-2(6H)-one moiety. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thienopyridine and dihydrocyclopenta[g]chromen-2(6H)-one moieties. The exact structure would depend on the specific arrangement and connectivity of these rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino group, the thienopyridine ring, and the dihydrocyclopenta[g]chromen-2(6H)-one moiety. Each of these functional groups would have distinct reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the aromatic rings would likely make this compound relatively polar .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds. It has been synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . The resulting compounds have been used in the interaction with aldehydes to synthesize new heterocyclic systems .
Biological Activity
The compound and its derivatives display various types of biological activity. In particular, investigations of the biological properties of 4-pyridylcoumarins revealed compounds with high anticancer, anti-inflammatory, analgesic, and antimicrobial activity .
Fluorescent Probes
Although not directly mentioned, the compound could potentially be used in the development of fluorescent probes. Genetically encoded probes that can be utilized to detect redox biological processes are being developed, and the compound’s structure might make it suitable for such applications .
Material Science
While the exact application in material science is not specified, the compound could potentially be used in the development of new materials due to its unique chemical structure .
Pharmaceutical Applications
The compound is listed in pharmaceutical databases, indicating potential use in drug development or as an intermediate in pharmaceutical synthesis .
Chemical Research
The compound is used in chemical research, particularly in the study of thienopyridines and pyridothienopyrimidines .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-2H,6H,7H,8H-cyclopenta[g]chromen-2-one” are currently unknown
Mode of Action
It is known that the compound is synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . This suggests that the compound may interact with its targets through covalent bonding, but further studies are required to confirm this hypothesis.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the compound’s primary targets will provide insights into the biochemical pathways it may affect.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s interaction with its targets and its overall biological activity . .
Propiedades
IUPAC Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-10-6-11(2)23-21-18(10)19(22)20(26-21)15-9-17(24)25-16-8-13-5-3-4-12(13)7-14(15)16/h6-9H,3-5,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOZKLRYSTPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C5CCCC5=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)

![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)


![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)

![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)